molecular formula C9H10N4O2S B13105631 p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI)

p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI)

Cat. No.: B13105631
M. Wt: 238.27 g/mol
InChI Key: DNNCLUQPFNAFFU-UHFFFAOYSA-N
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Description

p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI): is a chemical compound that combines the structural features of p-toluenesulfonamide and 1,2,3-triazole. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The reaction involves the use of p-toluenesulfonyl azide and an alkyne, which undergo cycloaddition to form the 1,2,3-triazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions generally involve the use of copper(I) catalysts, such as copper(I) bromide or copper(I) iodide, in the presence of a suitable ligand to stabilize the copper species .

Chemical Reactions Analysis

Types of Reactions: p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while cycloaddition reactions can produce complex triazole-containing structures .

Scientific Research Applications

Chemistry: In organic synthesis, p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) is used as a building block for the construction of more complex molecules. Its ability to undergo click reactions makes it valuable for creating diverse chemical libraries .

Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of antifungal and antimicrobial agents. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. For example, it can inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) is unique due to the combination of the sulfonamide and triazole functionalities.

Properties

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

4-methyl-N-(triazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C9H10N4O2S/c1-8-2-4-9(5-3-8)16(14,15)12-13-7-6-10-11-13/h2-7,12H,1H3

InChI Key

DNNCLUQPFNAFFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C=CN=N2

Origin of Product

United States

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